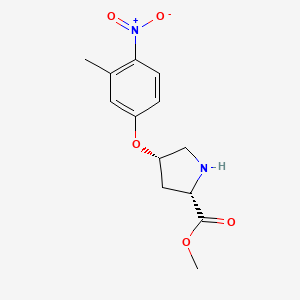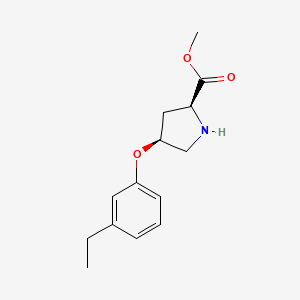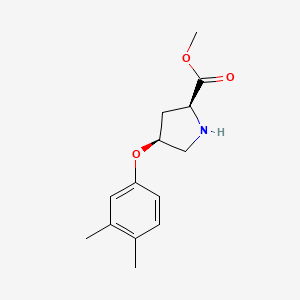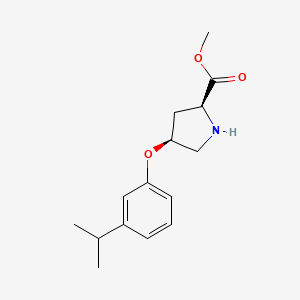
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate
Vue d'ensemble
Description
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate, also known as MIPPC, is a chemical compound used in a variety of scientific studies and laboratory experiments. Its unique chemical structure and properties make it a useful tool for researchers to gain insights into a range of biological processes.
Applications De Recherche Scientifique
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate has a wide range of scientific research applications, from biochemistry to pharmacology. It is used in studies of enzyme inhibition, receptor activation, and gene expression. It has also been used to study the effects of various drugs on the body, as well as to investigate the mechanisms of drug action. In addition, Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate is used in animal studies to investigate the effects of various compounds on behavior and physiology.
Mécanisme D'action
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate is believed to act as an inhibitor of enzyme activity, meaning that it prevents enzymes from performing their normal functions. This property makes it useful for studying the effects of drugs on the body, as well as for investigating the mechanisms of drug action. Additionally, Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate has been shown to bind to certain receptors, which can influence the activity of the cells in which they are located.
Biochemical and Physiological Effects
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate has been shown to have several biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of drugs and other compounds. Additionally, Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate has been shown to bind to certain receptors, which can influence the activity of the cells in which they are located. Finally, Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate has been shown to have anti-inflammatory effects, as well as to reduce the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique chemical structure makes it useful for a variety of scientific studies. Additionally, it has been shown to inhibit the activity of certain enzymes and bind to certain receptors, which makes it useful for investigating the effects of drugs on the body. However, there are some limitations to its use in laboratory experiments. For example, Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate is not very stable in solution and can degrade over time, making it difficult to use for long-term experiments. Additionally, it can be difficult to control the concentration of Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate in solution, making it difficult to accurately measure its effects.
Orientations Futures
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate has many potential future directions. For example, further studies could be conducted to investigate its effects on other enzymes and receptors. Additionally, further research could be done to explore its potential use as an anti-inflammatory agent. Additionally, further studies could be conducted to investigate its effects on gene expression and its potential use as a drug delivery system. Finally, further research could be conducted to explore its potential use in drug discovery and development.
Propriétés
IUPAC Name |
methyl (2S,4S)-4-(3-propan-2-ylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10(2)11-5-4-6-12(7-11)19-13-8-14(16-9-13)15(17)18-3/h4-7,10,13-14,16H,8-9H2,1-3H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXKDJLIALXZOZ-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2CC(NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



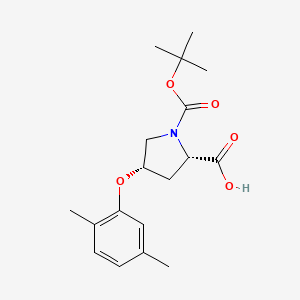
![(2S,4S)-4-([1,1'-Biphenyl]-2-yloxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3091265.png)
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091267.png)
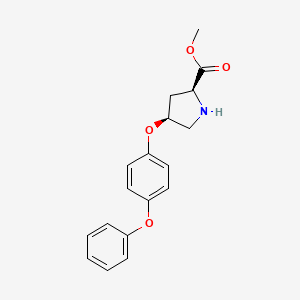
![Methyl (2S,4S)-4-[4-(benzyloxy)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091277.png)
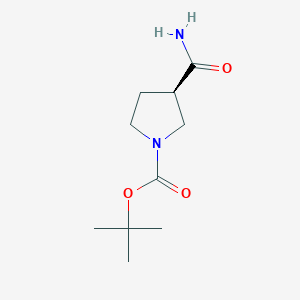

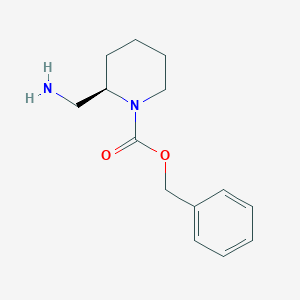
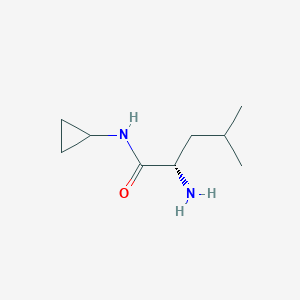
![Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091315.png)
